molecular formula C10H12O3S B184551 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid CAS No. 18926-47-1

2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid

Cat. No. B184551
CAS RN: 18926-47-1
M. Wt: 212.27 g/mol
InChI Key: QMFCNAYBAHKUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” is a chemical compound with the molecular formula C10H12O3S1. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid”. However, a similar compound, p-methoxyphenylacetic acid, has been synthesized through methyl phenoxide2. The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid2. This method is simple in reaction operation, short in reaction time, high in production efficiency, low in synthesis cost, and mild in reaction conditions2.



Molecular Structure Analysis

The molecular structure of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” consists of 10 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom1. The molecular weight is 212.27 g/mol1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” are not fully detailed in the sources I found. However, it is known that the compound has a molecular weight of 212.27 g/mol1.


Scientific Research Applications

Biotechnological and Chemical Applications

  • Lactic Acid Production from Biomass : Lactic acid, a crucial hydroxycarboxylic acid, is derived from biomass fermentation, showcasing the potential of utilizing bio-based chemicals for producing valuable compounds. Similar methods could explore the conversion of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid from biomass or its role in synthesizing biodegradable polymers and other chemicals (Gao, Ma, & Xu, 2011).

  • Antioxidant Activity Studies : Research on antioxidants highlights the importance of phenolic compounds in preventing diseases and managing oxidative stress. Investigations into the structure-activity relationships of such compounds suggest that 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could have antioxidant properties worth exploring, given its phenolic nature (Razzaghi-Asl et al., 2013).

  • Pharmacological Importance of Phenolic Compounds : Syringic acid, a phenolic compound, demonstrates a wide range of therapeutic applications, suggesting that structurally or functionally similar compounds like 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid may also possess significant biomedical and industrial applications (Srinivasulu et al., 2018).

  • Corrosion Inhibition for Metals : The review on organic corrosion inhibitors indicates that compounds with specific functional groups can effectively prevent metal corrosion in acidic solutions. Given its structural features, 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could be investigated for its potential as a corrosion inhibitor, particularly if it contains functional groups similar to those mentioned in the study (Goyal et al., 2018).

Environmental and Analytical Chemistry Applications

  • Herbicide Sorption and Environmental Impact : The comprehensive review of 2,4-D and other phenoxy herbicide sorption to various soils and minerals underscores the complexity of environmental interactions of such chemicals. Research into the environmental fate and sorption behavior of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could provide valuable insights into its potential environmental impacts and remediation strategies (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

The safety and hazards associated with “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” are not detailed in the sources I found.


Future Directions

I couldn’t find specific information on the future directions of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid”.


Please note that this information is based on the sources I found and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFCNAYBAHKUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314283
Record name NSC281803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid

CAS RN

18926-47-1
Record name NSC281803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC281803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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